Butyl 2-oxobutanoate

Description

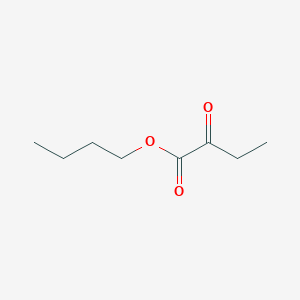

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-5-6-11-8(10)7(9)4-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHZQMBYSQUZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Butyl 2 Oxobutanoate and Analogues

Direct Esterification and Transesterification Strategies for 2-Oxobutanoic Acid Derivatives

The most direct route to Butyl 2-oxobutanoate (B1229078) is the esterification of 2-oxobutanoic acid with butanol. This acid-catalyzed reaction, a variation of the Fischer-Speier esterification, involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to produce the ester and water. vulcanchem.com To drive the equilibrium towards the product side, the water formed during the reaction is typically removed.

Transesterification represents another key strategy, particularly in industrial settings, due to its potential for higher yields and efficiency. This method involves the reaction of a different ester of 2-oxobutanoic acid, such as methyl 2-oxobutanoate or ethyl 2-oxobutanoate, with butanol in the presence of a catalyst. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have proven to be efficient catalysts for the transesterification of β-ketoesters, a class of compounds structurally related to α-keto esters. researchgate.net Other catalysts, including 4-(dimethylamino)pyridine (DMAP) and 1,8-diazabicycloundec-7-ene (DBU), have also been employed for transesterification of β-keto esters. thieme-connect.com A patent has described the use of Lewis acids for the transesterification of acetoacetate (B1235776) with various alcohols, a process that could be adapted for 2-oxobutanoate synthesis. google.com

Recent advancements have focused on greener and more efficient catalytic systems. For instance, iodine has been reported as a simple and efficient catalyst for the transesterification of β-ketoesters. thieme-connect.com Additionally, metal-free oxidative esterification reactions have been developed, utilizing reagents like potassium xanthate, which can act as both an alkoxide donor and a reaction promoter, offering a novel approach to ester synthesis. mdpi.com

Table 1: Comparison of Esterification and Transesterification Methods

| Method | Reactants | Catalyst | Key Features |

| Direct Esterification | 2-Oxobutanoic acid, Butanol | Sulfuric acid, p-toluenesulfonic acid | Direct, equilibrium-driven reaction. vulcanchem.com |

| Transesterification | Methyl/Ethyl 2-oxobutanoate, Butanol | BF₃·OEt₂, DMAP, DBU, Iodine | Potentially higher yields, adaptable for industrial scale. researchgate.netthieme-connect.comgoogle.com |

| Oxidative Esterification | Acetophenones, Alcohols | Copper catalysts, Potassium xanthate | Metal-free options available, good yields. mdpi.comorganic-chemistry.org |

Carbon-Carbon Bond Formation Pathways for Alpha-Keto Ester Synthesis

The construction of the α-keto ester skeleton through carbon-carbon bond formation offers a versatile alternative to esterification, allowing for the assembly of complex molecular architectures from simpler precursors.

The alkylation of enolate ions is a powerful method for forming C-C bonds adjacent to a carbonyl group. libretexts.orgpressbooks.puborganicchemistrytutor.com In the context of α-keto ester synthesis, this can be applied through pathways like the acetoacetic ester synthesis. libretexts.org This synthesis involves the alkylation of the enolate of a β-keto ester, followed by hydrolysis and decarboxylation to yield a ketone. libretexts.org By analogy, a suitably substituted precursor could be used to generate Butyl 2-oxobutanoate. The process typically requires a strong base, such as lithium diisopropylamide (LDA), to completely form the enolate, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. pressbooks.puborganicchemistrytutor.com

Nucleophilic addition reactions involving organometallic reagents are also widely used. For example, Grignard reagents and aryllithium compounds react efficiently with diethyl oxalate (B1200264) to produce a variety of α-keto acid esters in good yields. mdpi.com An alkoxide-promoted method for the synthesis of ketones from esters and benzyldiboronates has also been described, which proceeds via the formation of an α-boryl carbanion as a reactive intermediate for C-C bond formation. nih.govacs.org

Condensation reactions, particularly the Claisen condensation, are fundamental to the synthesis of β-keto esters, which are structurally related to the target α-keto esters. libretexts.orglibretexts.org The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.orgsolubilityofthings.com A "crossed" Claisen condensation, using two different esters, can also be employed. libretexts.org While not a direct route to this compound, these methods are crucial for synthesizing precursors. For instance, the condensation of diethyl oxalate and malonate derivatives can lead to α-keto esters after a multi-step sequence. mdpi.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic steps. tcichemicals.comfu-berlin.de Several MCRs have been developed for the synthesis of α-amino acids and other heterocyclic compounds using α-keto acids as key building blocks. whiterose.ac.uk For example, a one-pot reaction involving L-tryptophan, 2-oxobutanoic acid, and 1-butanol (B46404) under microwave irradiation has been reported to produce a complex acetal-containing tryptophanate derivative. mdpi.com While this specific reaction did not yield this compound directly, it highlights the potential of MCRs in utilizing 2-oxobutanoic acid precursors for the synthesis of diverse and complex molecules. whiterose.ac.ukmdpi.com The Ugi and Passerini reactions are other prominent examples of MCRs that can involve α-keto acid derivatives. tcichemicals.comresearchgate.net

Table 2: Carbon-Carbon Bond Formation Strategies

| Pathway | Description | Key Reagents/Intermediates |

| Alkylation of Enolates | Formation of a C-C bond at the α-position of a carbonyl compound. libretexts.orgpressbooks.pub | Enolate ions, Alkyl halides, LDA. pressbooks.puborganicchemistrytutor.com |

| Nucleophilic Addition | Addition of an organometallic reagent to an electrophilic carbonyl compound. mdpi.com | Grignard reagents, Diethyl oxalate. mdpi.com |

| Claisen Condensation | Condensation of two esters to form a β-keto ester. libretexts.orglibretexts.org | Esters, Strong base. libretexts.org |

| Multi-Component Reactions | Three or more reactants combine in a single step. tcichemicals.comfu-berlin.de | 2-Oxobutanoic acid, Amines, Isonitriles. whiterose.ac.ukmdpi.com |

Condensation Reactions for Alpha-Keto Ester Skeletons

Derivatization and Functionalization of this compound Scaffolds

Once synthesized, this compound can serve as a versatile scaffold for further chemical transformations, leading to a variety of functionalized molecules with potential applications in different fields.

A significant derivatization of β-keto esters, and by extension α-keto esters, is their conversion to α-diazo-β-keto esters. mdpi.com This transformation is typically achieved through a diazo transfer reaction, where a diazo group is transferred from a donor reagent, such as 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA), to the active methylene (B1212753) group of the β-keto ester in the presence of a base. mdpi.com These resulting α-diazo-β-keto esters are highly versatile synthetic intermediates. researchgate.net They can undergo a range of transformations, including rhodium-catalyzed N-H insertion reactions and cyclization reactions to form various heterocyclic compounds like imidazolones and thiazoles. beilstein-journals.orgmdpi.com The development of methods for the synthesis and bioreduction of α-diazo-β-keto esters has opened up pathways to optically active α-diazo-β-hydroxy esters, which are valuable chiral building blocks. mdpi.comresearchgate.net

Halogenation Strategies for Substituted 2-Oxobutanoate Esters

The introduction of a halogen atom at the alpha-position of 2-oxobutanoate esters is a significant transformation that enhances their synthetic utility. This process typically proceeds through an enol or enolate intermediate. In acidic conditions, ketones and aldehydes can be halogenated at the α-position using chlorine, bromine, or iodine. latech.edu

The Hell-Volhard-Zelinskii (HVZ) reaction, for instance, facilitates the α-bromination of carboxylic acids using a mixture of Br2 and PBr3, followed by hydrolysis. latech.edu While this reaction targets carboxylic acids, the underlying principles of enol reactivity are relevant. For esters like this compound, halogenation often occurs under basic conditions. Base-promoted halogenation proceeds via an enolate ion. latech.edu A challenge in the base-promoted halogenation of ketones with methyl groups is that the reaction is often difficult to stop at the monosubstituted product, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, leading to further halogenation. latech.edumsu.edu

The haloform reaction is a classic example where a methyl ketone is converted into a carboxylic acid and a haloform in the presence of a base and a halogen. latech.edu For α-keto esters, the reactivity of the α-hydrogens, which are flanked by two carbonyl groups, makes them readily convertible to enolates, facilitating substitution reactions. latech.edu

Sustainable and Efficient Synthetic Routes for 2-Oxobutanoate Esters

The development of sustainable and efficient synthetic methods is a central theme in modern chemistry. For 2-oxobutanoate esters, research has focused on green chemical processes and energy-efficient techniques like microwave-assisted synthesis.

Green chemistry principles are being applied to the synthesis of and with 2-oxobutanoate derivatives to create more environmentally benign processes. A notable example is the development of green solvents. For instance, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a derivative synthesized from Michael addition reactions involving compounds like methyl 2-oxobutanoate, is being explored as a sustainable alternative to traditional polar aprotic solvents. rsc.org Research has demonstrated novel single-step, solvent-free syntheses of this green solvent with high purity, showcasing a significant improvement over patented multi-step routes. rsc.org

The use of renewable platform molecules is another key aspect of green chemistry. Methyl vinyl glycolate (B3277807) (methyl 2-hydroxybut-3-enoate), which can be derived from the degradation of saccharides, is a potential renewable starting material. rsc.org Through various catalytic transformations, it can be converted into industrially significant structures, including unsaturated adipic acid derivatives via -sigmatropic rearrangements. rsc.org

Furthermore, multicomponent reactions (MCRs) represent an efficient and green strategy for synthesizing complex molecules from simple starting materials in a single step. The synthesis of pyrano[2,3-c]pyrazole derivatives, for example, has been achieved through a one-pot, four-component reaction involving an aldehyde, ethyl acetoacetate (a related β-keto ester), malononitrile, and 2,4-dinitrophenyl hydrazine, using a catalyst like SnCl2. nih.gov Such MCRs are often more sustainable than traditional multi-step syntheses. nih.gov The use of water as a solvent and the application of ultrasound irradiation further enhance the green credentials of these synthetic routes. nih.govnih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sciforum.netresearchgate.net This technique has been successfully applied to reactions involving 2-oxobutanoate esters and their analogues.

In one study, the synthesis of butyl (2,2-dibutoxybutanoyl)-ʟ-tryptophanate was achieved through a one-pot reaction of ʟ-tryptophan, 2-oxobutanoic acid, and 1-butanol under microwave irradiation. mdpi.com The reaction, which employed trimethylsilyl (B98337) chloride as a dehydrating agent, yielded the target compound in 89% after 40 minutes of irradiation at 140 °C, followed by the addition of triethylamine (B128534) and another 20 minutes of irradiation. mdpi.com

Another example is the Biginelli reaction, a multicomponent condensation used to produce dihydropyrimidines. The microwave-assisted synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives was accomplished by reacting substituted aldehydes, ethyl 3-oxobutanoate, and urea (B33335) in ethanol (B145695) with potassium tert-butoxide as a catalyst. sciforum.netsciforum.net This method significantly reduced the reaction time to 2-4 minutes, providing good to excellent yields. sciforum.netsciforum.net

The synthesis of pyrano[2,3-c]pyrazole derivatives also benefits from microwave irradiation. When comparing conventional heating with microwave-assisted synthesis for a multicomponent reaction, the microwave method reduced the reaction time from 1.4 hours to just 25 minutes while increasing the yield from 80% to 88%. nih.gov These examples underscore the efficiency and effectiveness of microwave technology in the synthesis of complex molecules derived from 2-oxobutanoate precursors.

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

| Microwave-assisted one-pot synthesis | ʟ-tryptophan, 2-oxobutanoic acid, 1-butanol, SiMe3Cl, triethylamine | Microwave irradiation, 140 °C, 60 min total | Butyl (2,2-dibutoxybutanoyl)-ʟ-tryptophanate | 89% | mdpi.com |

| Microwave-assisted Biginelli reaction | Substituted aldehydes, ethyl 3-oxobutanoate, urea, potassium tert-butoxide | Microwave irradiation, ethanol, 2-4 min | Ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Good to excellent | sciforum.netsciforum.net |

| Microwave-assisted multicomponent reaction | Substituted aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile, SnCl2 | Microwave irradiation, 25 min | Pyrano[2,3-c]pyrazole derivative | 88% | nih.gov |

Table 1. Examples of Microwave-Assisted Synthesis in 2-Oxobutanoate Chemistry

Iii. Mechanistic Studies of Reactivity in Butyl 2 Oxobutanoate Derivatives

Nucleophilic Addition and Condensation Reactions of the Carbonyl Moiety

The carbonyl group in butyl 2-oxobutanoate (B1229078) is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many of its synthetic applications.

While butyl 2-oxobutanoate itself is not an α,β-unsaturated ester and therefore not a direct Michael acceptor, its derivatives can participate in Michael-type reactions. For instance, α,β-unsaturated α-keto esters can be synthesized from saturated ketones, which can then act as Michael acceptors. researchgate.net The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon bond formation. openstax.orglibretexts.org

In the context of 2-oxobutanoate esters, a stable enolate ion, often derived from a β-keto ester or a similar 1,3-dicarbonyl compound, can add to an unhindered α,β-unsaturated ketone in a process known as the Michael reaction. openstax.orglibretexts.org This reaction proceeds via the addition of a nucleophilic enolate ion donor to the β-carbon of the α,β-unsaturated carbonyl acceptor. openstax.org A variety of nucleophilic agents, including those derived from 3-oxobutanoate esters, can function effectively in Michael addition reactions. libretexts.org

| Michael Reaction Components | |

| Michael Acceptors (Electrophiles) | Unsaturated aldehydes, esters, thioesters, nitriles, amides, and nitro compounds. openstax.orglibretexts.org |

| Michael Donors (Nucleophiles) | β-Diketones, β-keto esters, malonic esters, β-keto nitriles, and nitro compounds. openstax.orglibretexts.org |

The reaction of aldehydes and ketones with alcohols in the presence of an acid catalyst leads to the formation of hemiacetals and subsequently acetals. pressbooks.publibretexts.org 2-Oxobutanoic acid and its esters, containing a ketone functional group, can undergo these reactions.

The initial reversible addition of an alcohol to the carbonyl group forms a hemiacetal. libretexts.orgbyjus.com Due to the inherent instability of most hemiacetals, the reaction often proceeds further with another equivalent of alcohol to yield a more stable acetal (B89532), with the concurrent elimination of water. libretexts.orgbyjus.com The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent deprotonation to form the hemiacetal. libretexts.org Further protonation of the hemiacetal's hydroxyl group allows for the elimination of water, forming a resonance-stabilized cation, which is then attacked by a second alcohol molecule to form the acetal after deprotonation. pressbooks.pubmasterorganicchemistry.com

A study on the multicomponent reaction between L-tryptophan, 2-oxobutanoic acid, and 1-butanol (B46404) in the presence of trimethylsilyl (B98337) chloride (SiMe3Cl) under microwave irradiation resulted in the formation of an acetal-containing compound, butyl (2,2-dibutoxybutanoyl)-L-tryptophanate. mdpi.com The proposed mechanism suggests the initial formation of a hemiacetal, which is kinetically favored. mdpi.com The presence of SiMe3Cl facilitates the removal of water, driving the reaction towards the formation of the acetal. mdpi.com

| Reaction Stage | Description |

| Hemiacetal Formation | Reversible nucleophilic addition of one equivalent of alcohol to the carbonyl group of 2-oxobutanoic acid or its ester. libretexts.orgbyjus.com |

| Acetal Formation | Reaction of the hemiacetal with a second equivalent of alcohol, involving the elimination of a water molecule, to form a stable acetal. libretexts.orgbyjus.com |

Michael Addition Reactions with 2-Oxobutanoate Esters

Redox Chemistry of the Alpha-Keto Group in this compound Analogues

The α-keto group in this compound is readily susceptible to both oxidation and reduction, providing pathways to other valuable functional groups.

The ester group of this compound can be hydrolyzed to yield 2-oxobutanoic acid. Furthermore, the α-keto acid functionality can be synthesized through various oxidative methods. One common pathway involves the oxidation of the corresponding α-hydroxy acid, 2-hydroxybutanoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. Another approach involves the ozonolysis of but-1-ene to yield propanal, which is then oxidized to propanoic acid. gauthmath.com Subsequent steps are required to introduce the carbonyl group at the alpha-position. gauthmath.com

The ketone functionality of 2-oxobutanoate esters can be reduced to form the corresponding 2-hydroxybutanoate (B1229357) esters. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Biocatalytic reductions have also been explored, offering high stereoselectivity. Studies have shown that various microorganisms can effectively reduce α-keto esters. For example, entomogenous fungi have been used to reduce various α-keto esters to their corresponding α-hydroxy esters with high conversion rates and enantioselectivity. ijcmas.com Specifically, two NADPH-dependent α-keto ester reductases have been purified from Streptomyces thermocyaneoviolaceus, which can reduce ethyl 3-methyl-2-oxobutanoate (B1236294) to the corresponding (R)-hydroxy ester with excellent enantiomeric excess. oup.comtandfonline.com While the selectivity for ethyl 2-oxobutanoate was lower, it still produced the (R)-hydroxy ester. tandfonline.com

| Reduction Method | Reagents/Catalysts | Product |

| Chemical Reduction | Sodium borohydride, Lithium aluminum hydride | 2-Hydroxybutanoate ester |

| Biocatalytic Reduction | Entomogenous fungi, Streptomyces thermocyaneoviolaceus reductases ijcmas.comoup.comtandfonline.com | Chiral α-hydroxy esters ijcmas.comoup.comtandfonline.com |

Oxidation Pathways to 2-Oxobutanoic Acid

Substitution Reactions at the Carbonyl Carbon and Alpha-Positions

The presence of the carbonyl group in this compound also allows for substitution reactions at both the carbonyl carbon and the adjacent α-positions.

Substitution reactions at the carbonyl carbon are characteristic of esters and can involve nucleophilic acyl substitution, where the butoxy group acts as a leaving group.

Alpha-substitution reactions occur at the carbon atom adjacent to the carbonyl group and proceed through the formation of an enol or enolate intermediate. msu.eduwikipedia.org The α-hydrogens of carbonyl compounds are weakly acidic and can be removed by a base to form a nucleophilic enolate ion. wikipedia.org This enolate can then react with various electrophiles.

Rearrangement Reactions Involving Alpha-Keto Ester Derived Intermediates

Alpha-keto esters, such as this compound, are versatile precursors for generating reactive intermediates that can undergo a variety of rearrangement reactions. These transformations often lead to the formation of structurally complex and synthetically useful molecules.

A notable rearrangement involving intermediates derived from α-keto esters is the multihetero-Cope rearrangement. researcher.lifenih.gov This reaction has been successfully applied to nitrones synthesized from α-keto esters, leading to the formation of complex α-imino ester derivatives. nih.govnih.gov The process is initiated by a sequential benzoylation of the α-keto ester-derived nitrone. nih.gov This is a type of researcher.liferesearcher.life-sigmatropic rearrangement, a class of pericyclic reactions where bond formation and breaking occur in a concerted, cyclic transition state. chemistrylearner.com

The reaction provides access to a diverse array of α-imino esters, which are valuable synthetic intermediates. researcher.lifenih.gov For instance, they can be transformed into amino alcohols through reduction with reagents like lithium aluminum hydride (LiAlH4). nih.govnih.gov Research has demonstrated the successful application of this methodology to a range of nitrones derived from β-branched α-keto esters, yielding complex α-imino esters with fully substituted β-stereocenters. nih.gov

The scope of this rearrangement has been explored with various substituents on the starting nitrone. For example, nitrones with p-halogenated phenyl groups and electron-rich phenyl groups have been shown to undergo the rearrangement in good to excellent yields. nih.gov The reaction also tolerates different alkyl substituents at the β-position of the α-keto ester derivative. nih.gov

Table 1: Scope of Multihetero-Cope Rearrangement of α-Keto Ester Derived Nitrones nih.gov

| Product | Substituent (R) | Yield (%) |

|---|---|---|

| 3b | p-F | 85 |

| 3c | p-Cl | 92 |

| 3d | p-Br | 91 |

| 3f | p-OMe | 88 |

| 3g | p-Me | 89 |

| 3i | β-benzyl | 78 |

| 3j | β-ethyl | 65 |

Metal-Catalyzed Transformations and Selectivity in 2-Oxobutanoate Chemistry

Metal catalysis plays a pivotal role in expanding the synthetic utility of 2-oxobutanoate derivatives, enabling a range of selective transformations that would be difficult to achieve through other means. These methods often provide high levels of control over stereochemistry, a critical aspect in the synthesis of chiral molecules.

A powerful strategy for the asymmetric functionalization of ketoesters involves the combination of enamine catalysis and transition metal catalysis. researchgate.net Specifically, synergistic enamine/palladium catalysis has been effectively employed for the allylation and telomerization of α-branched β-ketoesters. chinesechemsoc.orgchinesechemsoc.org This dual catalytic system allows for the direct coupling of these substrates with butadiene, leading to products with all-carbon quaternary centers in high efficiency and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org

The chemoselectivity of the reaction, whether it proceeds via allylation (1,4-addition) or telomerization, can be tuned by the choice of the palladium ligand. chinesechemsoc.orgchinesechemsoc.org For instance, the use of a bidentate phosphine (B1218219) ligand such as DPEPhos favors the 1,4-addition pathway, while a monodentate ligand like (p-Tol)3P directs the reaction towards the telomerization product. chinesechemsoc.orgchinesechemsoc.org This tunability is a significant advantage, allowing for the selective synthesis of different structural motifs from the same starting materials. chinesechemsoc.org

This methodology has been successfully applied to a variety of α-branched β-ketoesters, demonstrating its versatility. chinesechemsoc.orgsciengine.com The resulting allylated or telomerized products are obtained with excellent chemo-, regio-, and stereoselectivities. chinesechemsoc.org For example, the reaction of an ethyl-substituted β-ketoester with butadiene under telomerization conditions yielded the product with 95% enantiomeric excess (ee). chinesechemsoc.org

Table 2: Enantioselective Allylation and Telomerization of α-Branched β-Ketoesters chinesechemsoc.org

| Substrate (β-ketoester) | Reaction Pathway | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| α-Methyl | Allylation | DPEPhos | 90 | 96 |

| α-Methyl | Telomerization | (p-Tol)3P | 85 | 97 |

| α-Ethyl | Telomerization | (p-Tol)3P | 24 | 95 |

| Cyclohexanone derivative | Allylation | DPEPhos | 92 | 98 |

| Cyclohexanone derivative | Telomerization | (p-Tol)3P | 88 | 96 |

Asymmetric cycloaddition reactions represent a highly efficient strategy for the construction of complex cyclic molecules with defined stereochemistry. nih.gov Chiral metal complexes are particularly effective catalysts for these transformations, enabling the synthesis of enantioenriched products from prochiral starting materials like 2-oxobutanoates. nih.govnih.gov

One notable example is the enantioselective [3+2] cycloaddition of α-keto esters with nitrile oxides, catalyzed by a chiral copper(II)-diamine complex. nih.gov This reaction proceeds via the in situ generation of both the nitrile oxide and the enolate of the α-keto ester. nih.govresearchgate.net The catalyst system is compatible with these conditions and effectively controls the diastereo- and enantioselectivity of the cycloaddition, leading to the formation of novel 5-hydroxy-2-isoxazolines in high chemical yield. nih.govresearchgate.net The reaction has been shown to be applicable to a versatile array of nitrile oxides and α-keto esters. nih.gov

In another approach, a distorted Ni(II) complex has been utilized as a catalyst for the asymmetric [3+2] cycloaddition of α-ketoesters with cyclic nitrones. nih.gov This catalytic system selectively produces anti,anti-cycloadducts in high yield and with significant enantiomeric excess. nih.gov The unique electronic structure of the Ni(II) catalyst, featuring a partially "naked" d-orbital, is believed to be crucial for its catalytic activity. nih.gov This system demonstrates chemoselective recognition of α-ketoesters and (E)-nitrones. nih.gov

Furthermore, chiral silver catalysts have been employed in the asymmetric formal [3+2] cycloaddition of isocyanoesters to 2-oxobutenoate esters. nih.gov This reaction, facilitated by a multifunctional chiral silver catalyst, provides a pathway to highly functionalized cyclic products. nih.gov

Table 3: Asymmetric Cycloaddition of α-Keto Esters nih.govnih.gov

| Reaction Type | Catalyst | Substrates | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| [3+2] Cycloaddition | Cu(II)-diamine complex | α-Keto ester, Nitrile oxide | 5-Hydroxy-2-isoxazoline | up to 95 | up to >20:1 | up to 99 |

| [3+2] Cycloaddition | Ni(II)-(R,R)-4a complex | α-Ketoester, Cyclic nitrone | anti,anti-3aa | 91 | 20:1 | 50 |

| [3+2] Cycloaddition | Cu(II)-diamine complex | γ-branched α-keto ester, Nitrile oxide | Cycloadduct 3r | 45 | 14:1 | 83 |

Iv. Stereochemical Control and Asymmetric Synthesis Involving Butyl 2 Oxobutanoate Analogues

Biocatalytic Reduction of 2-Alkyl-3-Oxobutanoates (Emphasis on Butyl and Tert-Butyl Esters)

Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a powerful and environmentally benign approach for the asymmetric reduction of ketones. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes are widely used for the reduction of 2-alkyl-3-oxobutanoates, yielding chiral β-hydroxy esters. oup.comresearchgate.nettandfonline.com The stereochemical course of these reductions is highly dependent on the substrate structure and the specific enzymes involved.

Bakers' yeast is a readily available and cost-effective biocatalyst for the asymmetric reduction of carbonyl compounds. tandfonline.com In the reduction of 2-alkyl-3-oxobutanoates (CH₃COCHRCO₂R′), baker's yeast typically produces the corresponding (3S)-hydroxy esters with high enantioselectivity. oup.com However, the configuration at the newly formed stereocenter at the 2-position can be either S (anti) or R (syn), and the diastereoselectivity is often not as high. oup.com

For example, the reduction of various 2-alkyl-3-oxobutanoate esters with baker's yeast demonstrates this principle. The diastereomeric ratio of the resulting hydroxy esters is a function of both the C-2 alkyl substituent and the ester group.

Table 1: Diastereoselectivity in the Reduction of 2-Alkyl-3-oxobutanoates by Bakers' Yeast

| 2-Alkyl Group (R) | Ester Group (R') | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|

| Methyl | Ethyl | Varies | researchgate.net |

| Ethyl | Ethyl | Varies | researchgate.net |

| Propyl | Ethyl | Varies | oup.com |

| Propargyl | Ethyl | Varies | oup.com |

| Allyl | Ethyl | Varies | oup.com |

| Methyl | tert-Butyl | anti preference | oup.com |

| Methyl | 1,1-Dimethylpropyl | syn preference | oup.com |

This table is a representation of findings and specific ratios can vary based on reaction conditions.

The structure of the alkoxyl group (R') in the carboalkoxyl moiety of 2-alkyl-3-oxobutanoate esters plays a crucial role in directing the diastereoselectivity of biocatalytic reductions. oup.com Studies have revealed a marked difference in stereochemical outcomes when comparing different ester groups, particularly bulky ones like tert-butyl and 1,1-dimethylpropyl esters. oup.com

Generally, the reduction of tert-butyl esters of 2-alkyl-3-oxobutanoic acids with baker's yeast tends to favor the formation of the anti isomer. oup.com In contrast, the use of 1,1-dimethylpropyl esters leads to a predominance of the syn isomer. oup.com This control is attributed to the conformational preferences of the ester substrates within the active sites of the competing reductases in the yeast. oup.com The bulky nature of the tert-butyl group is thought to orient the substrate in a way that favors reduction by one type of enzyme (e.g., L-enzyme 1), leading to the anti product, while the 1,1-dimethylpropyl group may favor an alternative conformation that is preferentially reduced by another enzyme (e.g., L-enzyme 2) to give the syn product. oup.comresearchgate.net

A comparison between the reduction of ethyl and methyl 4-chloro-2-diazo-3-oxobutanoate using various ketoreductases (KREDs) showed no significant differences in conversion or selectivity, suggesting that for some enzyme systems, the influence of smaller alkyl esters may be minimal. mdpi.com However, when using whole-cell systems like baker's yeast, the steric bulk of the ester group, as seen with tert-butyl esters, becomes a determining factor for diastereoselectivity. oup.com

Immobilization of biocatalysts, such as entrapping baker's yeast cells in a calcium alginate gel, can significantly affect the rate and stereoselectivity of the reduction of 3-oxo esters. capes.gov.br Immobilization offers practical advantages, including easier catalyst separation and reuse. mdpi.com

Studies on the asymmetric reduction of ethyl 3-oxobutanoate using immobilized baker's yeast have shown that at low cell concentrations and small particle sizes, the specific reduction rate and high enantiomeric excess (≥98% for the (S)-enantiomer) are comparable to that of free cells. capes.gov.br However, at larger particle sizes or higher cell concentrations within the immobilizing matrix, the specific reduction rate can decrease. capes.gov.br This is often attributed to diffusion limitations of substrates, products, or cofactors, particularly oxygen, within the beads. capes.gov.br

Crucially, these altered conditions can also lead to a change in enantioselectivity. capes.gov.br For instance, at higher cell densities in alginate beads, the enantiomeric excess of ethyl (S)-3-hydroxybutanoate was observed to decrease. capes.gov.br This shift is likely due to the altered microenvironment within the immobilized support, which may favor the activity of different reductases with opposing stereopreferences. capes.gov.brmdpi.com The use of organic solvents as additives or in biphasic systems with immobilized yeast has also been explored to control enantioselectivity. tandfonline.com

Influence of Alkoxyl Group Structure on Stereocontrol in Biocatalysis

Chemoenzymatic Approaches for Chiral Synthesis Utilizing 2-Oxobutanoate (B1229078) Esters

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations to construct complex chiral molecules. Esters of 2-oxobutanoate are valuable starting materials in these multi-step synthetic sequences.

A notable chemoenzymatic strategy involves the asymmetric reduction of an α-methyl-β-keto ester as a key step. For instance, the synthesis of (2S,3R)-sitophilate, an aggregation pheromone, was achieved through an enantioselective fungal reduction of ethyl 2-methyl-3-oxopentanoate. researchgate.net This biocatalytic step establishes the initial stereocenters, which are then further manipulated through subsequent chemical steps, such as a Mitsunobu inversion, to achieve the desired final stereochemistry. researchgate.net

Another powerful chemoenzymatic method involves tandem biocatalytic reactions. For example, enantiomerically pure 2-substituted 3-hydroxycarboxylate esters can be synthesized in a three-step process starting from 2-oxoacids. csic.es The process begins with a stereoselective aldol (B89426) addition catalyzed by an aldolase, followed by an oxidative decarboxylation, and finally, esterification to yield the desired product. csic.es This approach allows for the creation of either the (S) or (R) enantiomer by selecting one of two enantiocomplementary aldolases. csic.es

Ketoreductases (KREDs) are frequently employed in chemoenzymatic routes. The biocatalytic reduction of α,α-dichloro-β-keto esters using NADPH-dependent KREDs produces enantiomerically pure (S)-α,α-dichloro-β-hydroxy esters, which are valuable chiral intermediates for further synthesis. researchgate.net Similarly, the synthesis of pregabalin (B1679071) precursors has been accomplished via the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases, showcasing the synergy between biocatalysis and traditional organic synthesis. acs.orgnih.gov

Table 2: Examples of Chemoenzymatic Syntheses Utilizing 2-Oxobutanoate Analogues

Organocatalytic Strategies for Enantioselective Transformations of Alpha-Keto Esters

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. It provides powerful strategies for the enantioselective functionalization of α-keto esters.

One key strategy is the α-arylation of β-keto esters. The enantioselective addition of β-keto esters to quinones, catalyzed by organocatalysts, yields optically active hydroquinones or quinones. au.dk This method provides access to α-aryl-β-ketoesters containing electron-rich aromatic rings, complementing other methods that work well for electron-poor systems. au.dk

Cinchona alkaloid derivatives are prominent organocatalysts for a variety of transformations. They have been successfully used in the asymmetric α-difluoromethylketone thiolation of β-keto esters with high enantioselectivity (up to 93% ee). rsc.org These catalysts create a chiral environment, often through hydrogen bonding, that directs the approach of the electrophile to one face of the enolate derived from the β-keto ester, thereby controlling the stereochemistry of the newly formed quaternary carbon center. rsc.org Similarly, cinchona-derived catalysts have been employed for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters. mdpi.com

Chiral phosphoric acids (CPAs) are another important class of organocatalysts. They have been used to catalyze the reduction of α-imino esters, generated in situ from α-keto esters, to provide α-amino esters with excellent yields and enantioselectivities (94–99% ee). rsc.org The CPA acts as a chiral Brønsted acid, activating the imine for reduction and controlling the facial selectivity.

Table 3: Organocatalytic Enantioselective Transformations of α-Keto Ester Derivatives

These organocatalytic methods expand the toolbox for creating chiral molecules from α-keto ester precursors, often providing access to products that are complementary to those obtained through biocatalytic or metal-catalyzed routes.

V. Computational and Theoretical Investigations of Butyl 2 Oxobutanoate Systems

Quantum Chemical Calculations for Molecular Structure and Conformation Analysis

Quantum chemical calculations are fundamental to predicting the three-dimensional structure, electronic distribution, and conformational preferences of butyl 2-oxobutanoate (B1229078).

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular and electronic structure of molecules like butyl 2-oxobutanoate. Geometry optimization calculations using DFT reveal that the compound typically adopts a conformation where the bulky tert-butyl group is positioned to minimize steric hindrance with the neighboring carbonyl groups. This results in a butanoate backbone that is largely planar, an arrangement that facilitates electron delocalization across the ester and keto carbonyl groups.

Molecular orbital analysis provides further insights into the compound's reactivity. The highest occupied molecular orbital (HOMO) is primarily localized on the carbonyl oxygen atoms, indicating these sites are prone to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl carbons, marking them as likely sites for nucleophilic attack.

Table 1: Summary of DFT Findings for this compound

| Parameter | Finding | Implication |

|---|---|---|

| Molecular Geometry | The butanoate backbone is largely planar with the tert-butyl group oriented to reduce steric strain. | Affects packing in the solid state and accessibility of reactive sites. |

| HOMO Localization | Primarily on the carbonyl oxygen atoms. | Indicates the region of highest electron density, susceptible to electrophiles. |

| LUMO Localization | Centered on the carbonyl carbons. | Indicates the region of lowest electron density, susceptible to nucleophiles. |

Computational methods can predict Nuclear Magnetic Resonance (NMR) spectra, which, when compared with experimental data, serve to validate the proposed molecular structure. For tert-butyl 2-oxobutanoate, ¹³C NMR spectroscopy shows characteristic chemical shifts for the ester and keto carbonyl carbons between 170–200 ppm. The quaternary carbon of the tert-butyl group appears near 80 ppm, while the methyl and methylene (B1212753) carbons are found at lower chemical shifts.

Discrepancies between theoretical and experimental NMR data can often be resolved by refining the computational model. For instance, employing explicit solvent models in DFT calculations can account for solvation effects, which may shift chemical shifts by 1–2 ppm and improve the accuracy of the prediction.

Table 2: Representative Experimental NMR Chemical Shifts for tert-Butyl 2-oxobutanoate

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~1.4 | tert-Butyl (9H, singlet) |

| ¹H | ~2.1 | CH₃ (3H, singlet) |

| ¹H | ~2.2–2.5 | CH₂ (2H, multiplet) |

| ¹³C | ~20–25 | Methyl Carbon (CH₃) |

| ¹³C | ~28–30 | tert-Butyl Carbon |

| ¹³C | ~30–40 | Methylene Carbon (CH₂) |

| ¹³C | ~80 | Quaternary tert-Butyl Carbon |

| ¹³C | ~170–200 | Carbonyl Carbons (Ester, Keto) |

Data sourced from representative values for α-keto esters.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions involving this compound. These studies can characterize transient species like transition states and reaction intermediates that are difficult to observe experimentally.

By calculating the potential energy surface of a reaction, computational models can identify the lowest energy path from reactants to products. This involves characterizing the structure and energy of transition states. For example, in a cascade oxidative rearrangement involving tert-butyl 2-oxobutanoate, computational analysis can help elucidate the mechanism, which may involve a photocatalyst oxidizing a radical intermediate into a cation that is subsequently trapped by a nucleophile. umich.edu

In the context of enzyme inhibition, hybrid methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach can be used to study reaction mechanisms. acs.org Such studies analyze the energetics of key steps, like the transesterification between an inhibitor and a catalytic serine residue, and the subsequent hydrolysis of the enzyme-inhibitor adduct. acs.org This allows researchers to map the reaction pathway and understand the roles of specific active-site residues, confirming, for instance, if an inhibition mechanism is irreversible due to a highly endergonic hydrolysis step. acs.org

Enzyme-Substrate Interactions and Catalytic Mechanism Simulations of 2-Oxobutanoate

As a key intermediate in metabolic pathways, such as the degradation of threonine and methionine, 2-oxobutanoate's interactions with enzymes are of significant biological interest. Computational simulations provide a dynamic picture of how this substrate binds to and is processed by enzymes.

Molecular docking and molecular dynamics (MD) simulations are two of the most powerful computational techniques for studying enzyme-substrate interactions. plos.org Molecular docking predicts the binding conformation and affinity of a substrate within an enzyme's active site. plos.org For example, docking studies of 4-(2-aminophenyl)-4-oxobutanoic acid have shown a binding affinity of -10.2 kcal/mol with its target enzyme. researchgate.net

Following docking, MD simulations are used to assess the stability of the enzyme-substrate complex over time. plos.orgprinceton.edu A typical MD simulation involves placing the docked complex in a simulated aqueous environment and calculating the atomic motions over a set period, such as 50 to 100 nanoseconds. princeton.edudergipark.org.tr These simulations, often using force fields like OPLS3e, can reveal how the substrate's conformation changes upon binding and identify key amino acid residues that stabilize the interaction through hydrogen bonds or other noncovalent forces. plos.orgprinceton.edu Thermodynamic calculations based on these simulations can yield total binding energies (ΔGbind), providing a quantitative measure of binding affinity. researchgate.net

Table 3: Binding Affinities of 2-Oxobutanoate Derivatives from Computational Studies

| Compound | Target Protein | Method | Binding Energy (kcal/mol) |

|---|---|---|---|

| 4-(2-aminophenyl)-4-oxobutanoic acid | 3-hydroxykynurenine transaminase | Molecular Docking | -10.2 researchgate.net |

| 2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]cyclopentane-1-carboxylic acid | 3-hydroxykynurenine transaminase | Molecular Docking | -8.58 researchgate.net |

| 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid | 3-hydroxykynurenine transaminase | Molecular Docking | -8.25 researchgate.net |

| 3-[3-(4-bromo-2-methylphenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid | 3-hydroxykynurenine transaminase | Molecular Docking | -8.18 researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| tert-Butyl 2-oxobutanoate |

| 4-(2-aminophenyl)-4-oxobutanoic acid |

| 2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]cyclopentane-1-carboxylic acid |

| 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid |

| 3-[3-(4-bromo-2-methylphenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid |

| 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid |

| Methyl 2-oxobutanoate |

| Threonine |

| Methionine |

| (E)-2-(acetamidomethylene)succinate |

| 4-(indolin-1-yl)-4-oxobutanoate |

| Acetylcholine |

Computational Design of Site-Directed Mutagenesis for Enzyme Engineering

The rational redesign of enzymes to enhance their activity, stability, and specificity towards non-natural substrates like this compound is a key objective in biotechnology. muni.cznih.gov Computational design, coupled with site-directed mutagenesis, offers a powerful strategy to predict and introduce beneficial mutations. nih.govsci-hub.se This approach is grounded in understanding the intricate relationship between an enzyme's structure and its function. nih.gov

The process of computationally guided site-directed mutagenesis typically begins with the identification of a suitable parent enzyme. For instance, an enzyme showing promiscuous activity towards esters or other keto-acids might be selected as a starting scaffold. High-resolution 3D structures of the target enzyme, obtained through X-ray crystallography or NMR spectroscopy, are a prerequisite for effective computational design. caver.cz

Once a parent enzyme structure is available, computational tools are employed to model the binding of the substrate, this compound, within the active site. Molecular docking simulations can predict the preferred binding orientation and identify key amino acid residues that interact with the substrate. These residues become the primary targets for mutagenesis.

A variety of computational methods can then be used to guide the selection of mutations. For example, saturation mutagenesis can be performed in silico at "hot spots" within the active site to evaluate the effect of substituting the native residue with all other 19 canonical amino acids. mdpi.comcore.ac.uk Algorithms like Rosetta or FoldX can be used to predict the change in protein stability and binding affinity resulting from these mutations. sci-hub.seacs.org The goal is to identify mutations that improve substrate binding, stabilize the transition state of the reaction, or alter the active site's steric and electronic properties to better accommodate the butyl group of the ester.

For example, if a glutamate (B1630785) dehydrogenase from Clostridium difficile (CdGluDH) were to be engineered to improve its activity towards a non-native substrate like 2-oxopentanoic acid, the process would involve identifying key residues. In its native state, the enzyme forms salt bridges with the γ-carboxyl group of its natural substrate, α-ketoglutarate, through interactions with Lys71 and Arg187. nih.gov Since the side-chain of the target substrate is non-polar, these polar residues would be targeted for mutation to hydrophobic amino acids to create more favorable interactions. nih.gov A similar strategy could be applied to an enzyme targeted for this compound, where residues clashing with the butyl group or forming unfavorable electrostatic interactions would be replaced.

The computational predictions are then validated experimentally. The selected mutations are introduced into the enzyme's gene using site-directed mutagenesis techniques. nih.gov The resulting mutant enzymes are expressed, purified, and their kinetic parameters (e.g., Km and kcat) with this compound are determined and compared to the wild-type enzyme. This iterative cycle of computational design, mutagenesis, and experimental validation can lead to significant improvements in enzyme performance. bakerlab.org

Table 1: Computational Approaches in Enzyme Engineering

| Computational Method | Application in Enzyme Engineering | Relevant Software/Tools |

| Molecular Docking | Predicts substrate binding modes and identifies key active site residues. | AutoDock, Glide, GOLD |

| Molecular Dynamics (MD) | Simulates protein and substrate dynamics, assesses conformational changes. | GROMACS, AMBER, NAMD |

| Quantum Mechanics (QM) | Models reaction mechanisms and transition states at the electronic level. | Gaussian, ORCA, Spartan |

| Saturation Mutagenesis (in silico) | Systematically evaluates all possible amino acid substitutions at a target site. | SABER, FuncLib |

| Protein Stability Prediction | Predicts the effect of mutations on the thermodynamic stability of the enzyme. | Rosetta, FoldX |

Advanced Theoretical Methodologies in Computational Chemistry of 2-Oxobutanoate Esters

Advanced theoretical methodologies are crucial for elucidating the electronic structure, reactivity, and spectroscopic properties of 2-oxobutanoate esters. nih.gov These computational tools provide insights that are often difficult to obtain through experimental means alone. kashanu.ac.ir

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and is widely applied to study molecules like this compound. DFT calculations are used for:

Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule. For instance, calculations on tert-Butyl 2-oxobutanoate have shown that it adopts a conformation that minimizes steric hindrance between the bulky tert-butyl group and the carbonyl groups.

Spectroscopic Property Prediction: DFT can accurately predict vibrational frequencies (IR spectroscopy) and NMR chemical shifts. These calculated values can be compared with experimental data to validate the computational model and confirm the molecular structure.

Reactivity Analysis: DFT is used to calculate various electronic properties, such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO). These properties help in understanding the reactivity of the ester, for example, by identifying the most likely sites for nucleophilic or electrophilic attack.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their UV-Vis absorption spectra. This is valuable for understanding the photophysical properties of 2-oxobutanoate esters and their derivatives.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods are hybrid approaches that combine the high accuracy of quantum mechanics for a small, reactive region of a system (e.g., the active site of an enzyme and the substrate) with the computational efficiency of molecular mechanics for the larger environment (e.g., the rest of the enzyme and solvent). QM/MM simulations are particularly powerful for studying enzyme-catalyzed reactions involving 2-oxobutanoate esters, allowing for the detailed investigation of reaction pathways and the calculation of activation energies.

Ab initio methods , such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, offer even higher levels of accuracy than DFT for smaller systems or for benchmarking DFT results. rsc.org These methods are computationally more demanding but can provide very reliable data on interaction energies and reaction barriers.

Computational studies have also been employed to investigate the mechanism of reactions involving β-keto esters. For example, in the fluorination of ethyl 2-methyl-3-oxobutanoate, DFT calculations at the B3LYP-D3/6-31G*&LanL2DZ level of theory were used to study the coordination of intermediates and rationalize the stereochemical outcome of the reaction. mdpi.comnih.gov Such studies provide a detailed picture of the transition state structures and the factors controlling stereoselectivity. mdpi.comnih.gov

Table 2: Theoretical Methods and Their Applications to 2-Oxobutanoate Esters

| Theoretical Method | Primary Application | Information Obtained |

| Density Functional Theory (DFT) | Ground-state electronic structure calculations. | Optimized geometry, IR/NMR spectra, reactivity indices. |

| Time-Dependent DFT (TD-DFT) | Excited-state calculations. | UV-Vis absorption spectra, electronic transitions. |

| QM/MM | Simulation of enzymatic reactions. | Reaction mechanisms, activation energies, transition states. |

| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy calculations. | Benchmarking DFT, accurate interaction energies. rsc.org |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Conformational sampling, solvent effects, binding dynamics. caver.cz |

Vi. Advanced Applications of Butyl 2 Oxobutanoate in Organic Synthesis and Materials Chemistry

Role as Versatile Precursors and Intermediates in Complex Organic Synthesis

The 2-oxobutanoate (B1229078) scaffold is a valuable precursor for creating structurally complex and biologically significant molecules, including a variety of heterocyclic compounds. Its functional groups offer multiple reaction sites for building molecular complexity, often through multicomponent reactions that enhance synthetic efficiency.

One notable application involves the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates from 2-diazo-3-oxoalkanoate precursors. In a key step, ethyl 2-diazo-3-oxobutanoate is heated to generate an ethoxycarbonylketene intermediate. This highly reactive species then undergoes an electrophilic ring expansion with an aziridine, such as 2-phenylaziridine, to yield the desired oxazoline (B21484) derivative. sigmaaldrich.com This reaction proceeds cleanly and without the need for a catalyst, providing good to excellent yields of functionalized oxazolines, which are important structural motifs in many bioactive natural products. sigmaaldrich.com The optimization of this process highlights the sensitivity of the reaction to temperature, with higher temperatures generally favoring product formation. sigmaaldrich.com

Table 1: Optimization of Oxazoline Synthesis from Ethyl 2-diazo-3-oxobutanoate and 2-Phenylaziridine

| Entry | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 110 | 30 | 41 |

| 2 | 120 | 30 | 64 |

| 3 | 130 | 20 | 68 |

| 4 | 140 | 20 | 70 |

| Data sourced from a study on the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates. sigmaaldrich.com |

Another powerful demonstration of the precursor capabilities of this scaffold is seen in the one-pot multicomponent reaction between ʟ-tryptophan, 2-oxobutanoic acid, and 1-butanol (B46404). mdpi.com This method leverages the reactivity of 2-oxobutanoic acid to directly synthesize a complex acetal-containing product, butyl (2,2-dibutoxybutanoyl)-ʟ-tryptophanate, in a high yield of 89% under microwave irradiation. mdpi.com The reaction proceeds through several key intermediates, including the formation of a hemiacetal and subsequent esterification, showcasing a sophisticated and environmentally friendly approach to modern organic synthesis. mdpi.com This process avoids the need for isolating intermediates, thereby streamlining the path to complex molecular architectures. mdpi.com

Utilization as Protected Intermediates in Multi-Step Synthetic Sequences

In the multi-step synthesis of complex target molecules like pharmaceuticals, protecting certain functional groups is crucial to prevent unwanted side reactions. The tert-butyl ester of oxobutanoate derivatives is particularly effective in this role due to its stability under various reaction conditions and its susceptibility to clean removal when desired.

A significant example is the use of tert-butyl ester derivatives in the synthesis of intermediates for cephalosporin (B10832234) antibiotics. ontosight.ai The tert-butyl group is known to be a valuable protecting group for the hydroxyl side chains of amino acids like serine and threonine in peptide synthesis, preventing undesired reactions. ontosight.ai This group is stable under conditions used for Fmoc removal but can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). ontosight.aiwikipedia.org

In a patented synthetic route, tert-butyl 4-chloro-3-oxobutanoate is used as a starting material. chemicalbook.com It is first converted to t-butyl 4-chloro-2-(Z)-hydroxyimino-3-oxobutanoate. chemicalbook.com The oxime is then methylated to afford t-butyl 4-chloro-2-(Z)-methoxyimino-3-oxobutanoate. chemicalbook.com This intermediate contains the crucial tert-butyl ester protecting group. After subsequent reactions, this protecting group is efficiently removed using trifluoroacetic acid in methylene (B1212753) chloride to yield the deprotected carboxylic acid, a key intermediate for building the final cephalosporin structure. chemicalbook.com This strategy highlights the utility of the tert-butyl group in facilitating a complex synthetic sequence by masking a reactive carboxylic acid functionality until the appropriate stage.

Vii. Biochemical Pathways and Enzymatic Catalysis of 2 Oxobutanoate Non Human Clinical Models

Metabolic Role of 2-Oxobutanoate (B1229078) in Microbial and Plant Systems

2-Oxobutanoate, also known as α-ketobutyrate, is a pivotal intermediate in the metabolism of several amino acids in microbial and plant systems. It serves as a central building block for the synthesis of essential amino acids and is a product of specific degradation pathways.

In the majority of studied bacteria and plants, the synthesis of the essential amino acid isoleucine is dependent on the availability of 2-oxobutanoate. nih.govasm.org This keto acid is subsequently condensed with pyruvate (B1213749) in a reaction catalyzed by acetohydroxyacid synthase (AHAS), initiating a four-step sequence shared with the biosynthesis of valine. frontiersin.orgnih.gov

The primary and most common route to 2-oxobutanoate is the deamination of L-threonine, a reaction catalyzed by the enzyme L-threonine deaminase (also known as threonine ammonia-lyase). asm.orgnih.gov However, diverse microorganisms have evolved alternative, threonine-independent pathways to generate this crucial precursor, ensuring metabolic flexibility. nih.govasm.org One of the most significant alternative routes is the citramalate (B1227619) pathway, which has been identified in various bacteria and archaea, including Geobacter sulfurreducens and Leptospira interrogans. asm.orguga.eduscispace.comasm.org This pathway begins with the condensation of acetyl-CoA and pyruvate by citramalate synthase (CimA) to form citramalate, which is then converted through a series of reactions to 2-oxobutanoate. asm.orggoogle.com In G. sulfurreducens, it has been demonstrated that the citramalate pathway is the predominant route for isoleucine biosynthesis. asm.orgscispace.com

Other, less common, pathways for 2-oxobutanoate synthesis have also been described in specific microorganisms. nih.gov These include pathways starting from propionate, glutamate (B1630785), and even a latent pathway in Escherichia coli involving the promiscuous cleavage of O-succinyl-L-homoserine by cystathionine (B15957) γ-synthase (MetB) under certain conditions. nih.govelifesciences.org

| Pathway Name | Primary Precursor(s) | Key Enzyme(s) | Organism Examples | Reference(s) |

|---|---|---|---|---|

| Threonine-Dependent Pathway | L-Threonine | Threonine Deaminase (IlvA) | Most bacteria and plants (e.g., E. coli) | asm.orgnih.gov |

| Citramalate Pathway | Acetyl-CoA + Pyruvate | Citramalate Synthase (CimA), Isopropylmalate Isomerase (LeuCD), Isopropylmalate Dehydrogenase (LeuB) | Geobacter sulfurreducens, Leptospira interrogans, Methanogenic archaea | asm.orguga.edugoogle.com |

| Promiscuous MetB Pathway | O-succinyl-L-homoserine | Cystathionine γ-synthase (MetB) | E. coli (under specific aerobic conditions) | elifesciences.org |

| Homolanthionine Cleavage Pathway | Homolanthionine | Cystathionine-β-lyase (MetC) | Corynebacterium glutamicum | asm.orguq.edu.au |

2-Oxobutanoate is a central product in the catabolism of the amino acids threonine and methionine. The breakdown of L-threonine to 2-oxobutanoate is a single-step reaction catalyzed by both biosynthetic and catabolic threonine deaminases. nih.gov This reaction is a key entry point for threonine into central metabolism.

The degradation of methionine can also yield 2-oxobutanoate through several enzymatic routes. One well-characterized pathway involves the enzyme methionine γ-lyase (MGL), which catalyzes the direct conversion of L-methionine to 2-oxobutanoate, methanethiol, and ammonia. oup.comwikipedia.orguniprot.org This enzyme has been identified and studied in various bacteria, protozoa, and plants like Arabidopsis thaliana. oup.comwikipedia.org Another pathway involves the conversion of methionine to homocysteine, which can then be condensed with serine to form cystathionine. smpdb.capathbank.org The subsequent cleavage of cystathionine by cystathionine γ-lyase or cystathionine-β-lyase can produce 2-oxobutanoate. smpdb.capathbank.org In Corynebacterium glutamicum, the cleavage of a related compound, homolanthionine, by cystathionine-β-lyase (MetC) has been shown to be a novel threonine-independent source of 2-oxobutanoate for isoleucine synthesis. asm.orguq.edu.au

Once formed, 2-oxobutanoate itself is further degraded via oxidative decarboxylation to propionyl-CoA. nih.gov This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the citric acid cycle. nih.gov

| Amino Acid | Key Enzyme | Products | Organism Examples | Reference(s) |

|---|---|---|---|---|

| L-Threonine | Threonine Deaminase | 2-Oxobutanoate + Ammonia | E. coli, Phaeodactylum tricornutum | nih.govfrontiersin.org |

| L-Methionine | Methionine γ-Lyase (MGL) | 2-Oxobutanoate + Methanethiol + Ammonia | Pseudomonas putida, Arabidopsis thaliana | oup.comwikipedia.orguniprot.org |

| L-Cystathionine | Cystathionine γ-Lyase | 2-Oxobutanoate + L-Cysteine + Ammonia | Mammals, Bacteria | smpdb.capathbank.org |

| Homolanthionine | Cystathionine-β-lyase (MetC) | 2-Oxobutanoate + Homocysteine | Corynebacterium glutamicum | asm.orguq.edu.au |

Biosynthesis of Isoleucine and Related Amino Acids

Enzymology of 2-Oxobutanoate Metabolism

The enzymatic reactions involving 2-oxobutanoate are catalyzed by a range of enzymes, from single polypeptide chains to large, multi-subunit complexes that exhibit sophisticated regulatory mechanisms.

The oxidative decarboxylation of 2-oxobutanoate to propionyl-CoA is catalyzed by large, multi-enzyme assemblies known as 2-oxo acid dehydrogenase complexes. While no complex is exclusively specific for 2-oxobutanoate, the branched-chain α-keto acid dehydrogenase (BCKDH) complex readily utilizes it as a substrate. These complexes are composed of multiple copies of three core enzymes:

E1 (2-oxo acid dehydrogenase): A thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent decarboxylase that binds the 2-oxo acid substrate.

E2 (dihydrolipoamide acyltransferase): Contains a lipoyl domain that accepts the acyl group from E1 and transfers it to coenzyme A.

E3 (dihydrolipoamide dehydrogenase): A flavoprotein that reoxidizes the reduced lipoyl domain of E2, transferring the reducing equivalents to NAD+.

The BCKDH complex acts on the 2-oxo acids derived from the degradation of branched-chain amino acids (valine, leucine, and isoleucine) and can also efficiently process 2-oxobutanoate. This enzymatic system effectively channels the carbon skeleton of 2-oxobutanoate into the central metabolic pathway in the form of propionyl-CoA. nih.gov

| Enzyme Complex Component | Prosthetic Group/Cofactor | Primary Function in 2-Oxobutanoate Degradation | Reference(s) |

|---|---|---|---|

| E1 (2-oxo acid dehydrogenase) | Thiamine Diphosphate (ThDP) | Binds and decarboxylates 2-oxobutanoate. | |

| E2 (dihydrolipoamide acyltransferase) | Lipoamide (B1675559) | Transfers the propionyl group from E1 to Coenzyme A, forming propionyl-CoA. | |

| E3 (dihydrolipoamide dehydrogenase) | Flavin Adenine Dinucleotide (FAD) | Reoxidizes the reduced lipoamide on E2, transferring electrons to NAD+. |

Pyruvate oxidase (PoxB) from Escherichia coli is a peripheral membrane enzyme that catalyzes the oxidative decarboxylation of pyruvate. nih.govuga.edu Research has shown that PoxB is also active on 2-oxobutanoate, although pyruvate is the preferred substrate. nih.govnih.govmdpi.com This promiscuous activity is due to the structural similarity between pyruvate and 2-oxobutanoate. nih.gov

Scientists have successfully engineered PoxB to alter its substrate specificity. Through localized random mutagenesis of residues in the modeled active site, mutant enzymes with markedly decreased activity for pyruvate but retained or even enhanced activity for 2-oxobutanoate have been created. nih.govnih.gov For instance, replacing Valine-380 with smaller residues like alanine, glycine, or serine resulted in enzymes that favored 2-oxobutanoate. nih.govnih.gov One specific mutant, PoxB V380A/L253F, exhibited a 6-fold increase in the Michaelis constant (Km) for pyruvate and a 10-fold lower maximum velocity (Vmax), while its kinetic constants for 2-oxobutanoate remained largely unchanged compared to the wild-type enzyme. nih.gov Conversely, other mutations, such as PoxB F112W, have been developed to increase the enzyme's selectivity for pyruvate over 2-oxobutanoate, demonstrating the plasticity of the enzyme's active site. mdpi.com

| Enzyme Variant | Substrate | Relative Activity/Kinetic Change | Reference(s) |

|---|---|---|---|

| Wild-Type PoxB (E. coli) | Pyruvate | Preferred substrate | nih.govnih.gov |

| Wild-Type PoxB (E. coli) | 2-Oxobutanoate | Active, but less preferred than pyruvate | nih.govnih.gov |

| PoxB V380A/L253F (E. coli) | Pyruvate | 6-fold increase in Km, 10-fold decrease in Vmax | nih.gov |

| PoxB V380A/L253F (E. coli) | 2-Oxobutanoate | Essentially normal kinetic constants | nih.gov |

| Wild-Type PoxB (C. glutamicum) | 2-Oxobutanoate | ~50% of the activity observed with pyruvate | asm.org |

The efficiency of metabolic pathways involving 2-oxobutanoate is often enhanced by two key enzymatic principles: substrate channeling and allosteric regulation.

Allosteric regulation refers to the modulation of an enzyme's activity by the binding of an effector molecule to a site other than the active site (an allosteric site). This is a critical mechanism for controlling metabolic flux. A classic example is the feedback inhibition of threonine deaminase, the first enzyme in the isoleucine biosynthetic pathway. acs.orgnih.govnih.gov The end-product of the pathway, isoleucine, acts as a negative allosteric effector, binding to a regulatory domain on the enzyme and inhibiting its activity. acs.orgnih.gov This prevents the wasteful production of isoleucine when it is already abundant. Conversely, valine, the product of a parallel pathway, often acts as a positive allosteric effector, counteracting the inhibition by isoleucine and helping to balance the pools of branched-chain amino acids. nih.govacs.orgnih.govnih.gov Studies on threonine deaminase from organisms like E. coli and Bacillus subtilis have been fundamental in developing the models of allosteric regulation. acs.orgnih.govnih.govnist.gov

Studies on Pyruvate Oxidase (PoxB) Activity Towards 2-Oxobutanoate

Non-Enzymatic Biomimetic Catalysis with 2-Oxobutanoic Acid Derivatives

The synthesis of chiral amino acids is a cornerstone of pharmaceutical and biotechnological industries. While enzymatic processes are highly efficient, non-enzymatic methods that mimic biological systems, known as biomimetic catalysis, offer a compelling alternative. These methods provide advantages in terms of operational simplicity and robustness.

Biomimetic transamination reactions serve as a powerful tool for the asymmetric synthesis of amino acids from α-keto acids, including derivatives of 2-oxobutanoic acid. nih.govresearchgate.net These reactions are inspired by the biological transamination process, which involves pyridoxal (B1214274) 5'-phosphate-dependent transaminases. nih.gov The chemical approach often utilizes a chiral amine catalyst that mimics the function of the enzyme's coenzyme. nih.govresearchgate.net

The core mechanism of biomimetic transamination involves a base-catalyzed 1,3-proton shift within an azaallylic system. researchgate.net This process facilitates the transfer of an amino group from a donor molecule to an α-keto acid acceptor, creating a new chiral amino acid. nih.govmdpi.com Researchers have designed and synthesized N-quaternized axially chiral pyridoxamines that effectively catalyze the enantioselective transamination of α-keto amides to produce various peptides with excellent yields and high stereoselectivity. nih.gov

Artificial transaminases have also been developed using functionalized bilayer membranes. scispace.com One such system, composed of a cationic peptide lipid, a hydrophobic pyridoxamine (B1203002) derivative, and copper(II) ions, demonstrated marked substrate selectivity. scispace.com The system's catalytic performance was highest when combining a hydrophobic α-amino acid with a hydrophilic α-keto acid like pyruvate. When the more hydrophobic 2-oxobutanoate was used as the α-keto acid substrate with L-phenylalanine, the reaction rate was approximately one-third of that observed with pyruvate, highlighting the influence of substrate hydrophobicity on the efficiency of this particular biomimetic system. scispace.com

Leucine dehydrogenase has been shown to catalyze a novel transamination-like reaction for the co-synthesis of α-amino acids and α-keto acids without requiring an external coenzyme regeneration system. mdpi.com In a model reaction, 2-oxobutanoic acid and L-leucine were used as substrates, achieving 90.3% conversion under optimal conditions. mdpi.com This demonstrates a biocatalytic, yet non-traditional, approach to transamination.

Metabolic Engineering and Biotechnological Production of 2-Oxobutanoate and its Derivatives

Metabolic engineering of microorganisms, particularly Escherichia coli, has been extensively explored to optimize the production of 2-oxobutanoate and its valuable derivatives, such as the non-proteinogenic amino acid L-2-aminobutyric acid (L-2-ABA) and the essential amino acid L-isoleucine. google.comacs.orgontosight.ai These strategies involve the rational modification of native metabolic pathways to enhance carbon flux towards the desired product and to eliminate competing metabolic routes. pnas.orgmdpi.com

A key precursor for 2-oxobutanoate is L-threonine. mdpi.comresearchgate.net The biosynthesis of L-isoleucine, for example, begins with L-threonine, which is converted to 2-oxobutanoate by threonine dehydratase. mdpi.com Therefore, many engineering strategies focus on increasing the intracellular availability of precursors like L-threonine and pyruvate. acs.orgpnas.org

To enhance the production of L-isoleucine, a derivative of 2-oxobutanoate, researchers have engineered E. coli strains by overexpressing genes involved in its biosynthetic pathway. acs.org This includes amplifying the thrABC operon (for L-threonine biosynthesis), a feedback-resistant version of ilvA (threonine dehydratase), and the ygaZH genes (encoding a branched-chain amino acid exporter). acs.org Additionally, the chromosomal promoters for the ilvCED operon and the global regulator lrp were replaced to further boost the metabolic flux towards L-isoleucine, resulting in a production of 9.46 g/L in fed-batch cultures. acs.org

Similarly, for the production of L-2-ABA, 2-oxobutanoate serves as the immediate precursor. google.comgoogle.com Genetically engineered E. coli strains have been developed to efficiently convert 2-oxobutanoate to L-2-ABA. google.com In one study, overexpression of valine dehydrogenase in an E. coli clone led to the production of 6 g/L of L-2-ABA from 10 g/L of 2-oxobutanoate within 24 hours, a significant increase compared to the 0.25 g/L produced by the host strain with its native transaminase activity. google.com

Strategies to increase the availability of 2-oxobutanoate itself often involve blocking competing pathways. For instance, to improve L-valine production, the ilvA gene (encoding L-threonine dehydratase) was knocked out to prevent the formation of 2-oxobutanoate, which competes for precursors with the L-valine pathway. pnas.org This highlights the central role of 2-oxobutanoate as a metabolic branch point.

Table 1: Examples of Metabolic Engineering Strategies for Producing 2-Oxobutanoate Derivatives

| Target Product | Organism | Genetic Modification Strategy | Key Genes Modified | Resulting Titer |

|---|---|---|---|---|

| L-Isoleucine | E. coli | Plasmid-based overexpression and chromosomal promoter replacement. acs.org | thrABC, ilvA, ilvIH, ygaZH, ilvCED, lrp | 9.46 g/L acs.org |

| L-2-Aminobutyric Acid (L-2-ABA) | E. coli | Overexpression of a heterologous dehydrogenase. google.com | Valine dehydrogenase (vdh) | 6 g/L google.com |

| L-Valine | E. coli | Knockout of competing pathways and overexpression of biosynthetic genes. pnas.org | Knockout: ilvA, panB, leuA. Overexpression: ilvBN | 1.31 g/L pnas.org |

Protein Engineering for Modifying Enzyme Selectivity Towards 2-Oxobutanoate Substrates

Protein engineering is a crucial tool for tailoring enzyme properties, such as substrate specificity and stability, for industrial biocatalysis. frontiersin.orgnih.gov By modifying the amino acid sequence of an enzyme, its active site can be reshaped to favor non-native substrates like 2-oxobutanoate or to alter its catalytic activity. frontiersin.orgnih.gov

One notable example is the engineering of E. coli pyruvate oxidase (PoxB). nih.gov While PoxB is active on both pyruvate and 2-oxobutanoate, it preferentially binds pyruvate. nih.gov Through localized random mutagenesis of residues in a modeled active site, researchers created mutant enzymes with a reversed substrate preference. nih.gov Specifically, replacing Valine-380 with smaller residues like alanine, glycine, or serine resulted in enzymes with significantly decreased activity towards pyruvate but retained full activity with 2-oxobutanoate, effectively converting the enzyme into a '2-oxobutanoate oxidase'. nih.gov

Another study focused on two α-keto acid C-methyltransferases, SgvM and MrsA, which have different substrate specificities. researchgate.net SgvM can methylate several α-keto acids, including 2-oxobutanoate, whereas MrsA is highly selective for a different substrate and does not accept 2-oxobutanoate. researchgate.net By identifying key residues in the active sites through structural analysis and performing site-directed mutagenesis, the substrate range of MrsA was expanded. The engineered MrsA variants became capable of methylating substrates typically accepted by SgvM, such as 2-oxovalerate and phenylpyruvate, demonstrating that the substrate binding pocket can be rationally redesigned to accommodate new substrates. researchgate.net